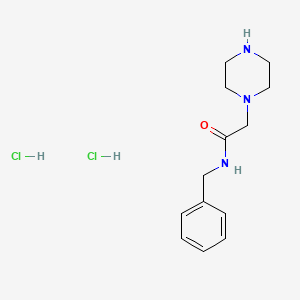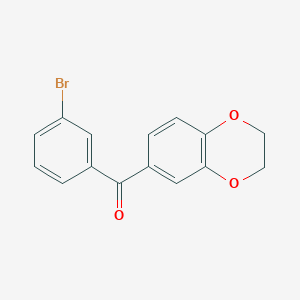
3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE
説明
3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE is a chemical compound with the molecular formula C15H11BrO3 It is characterized by the presence of a bromophenyl group and a dihydro-benzodioxin moiety
作用機序
Target of Action
The primary targets of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
As the compound is part of a collection for early discovery researchers , its effects at the molecular and cellular levels are subjects of ongoing research.
生化学分析
Biochemical Properties
(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The compound achieves this by coordinating its sulfonamide group with the zinc ion in the active site of carbonic anhydrase, leading to reduced enzyme activity. Additionally, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone may interact with other proteins and biomolecules, potentially influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone on cells are diverse and depend on the cell type and context. In certain cell lines, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . It can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone may affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group allows it to form strong interactions with aromatic amino acids in protein active sites, while the dihydrobenzodioxin moiety can engage in hydrogen bonding and hydrophobic interactions . These interactions can lead to enzyme inhibition or activation, depending on the target protein. Additionally, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes such as carbonic anhydrase, affecting the production of bicarbonate and other metabolites . It may also influence metabolic flux by altering the activity of key regulatory enzymes, leading to changes in the levels of various metabolites and intermediates in metabolic pathways.
Transport and Distribution
Within cells and tissues, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. Once inside the cell, (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can accumulate in certain compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE typically involves the reaction of 3-bromobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the quality and purity of the final product.
化学反応の分析
Types of Reactions
3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- (3-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- (3-Fluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- (3-Methylphenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Uniqueness
Compared to its analogs, 3-BROMO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE exhibits unique properties due to the presence of the bromine atom. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBPEABCTRIHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364066 | |
| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727419-55-8 | |
| Record name | (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


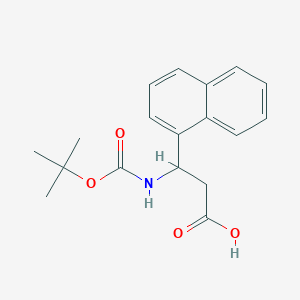
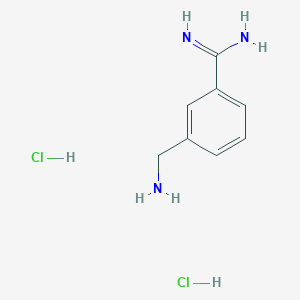
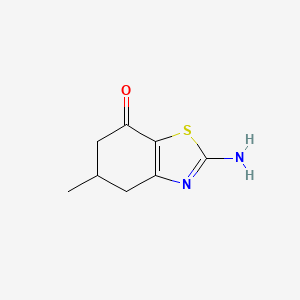
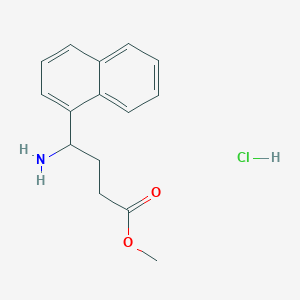
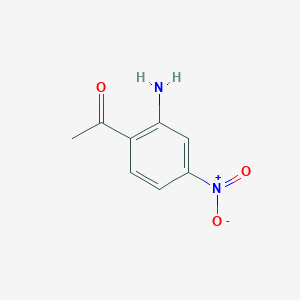
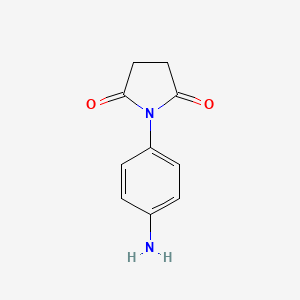
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
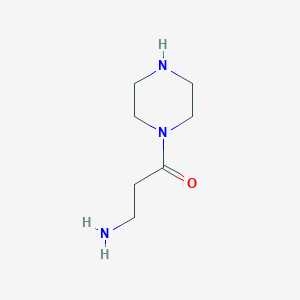
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)


